2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
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Overview
Description
2-{[(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a cyano group, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thienyl intermediate, which is then subjected to various functional group transformations to introduce the cyano and phenyl groups. The final step involves the coupling of the thienyl intermediate with cyclohexane carboxylic acid under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
2-{[(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)AMINO]CARBONYL}-1-CYCLOPENTANECARBOXYLIC ACID
- 2-{[(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)AMINO]CARBONYL}-1-BENZOIC ACID
Uniqueness
2-{[(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups and its cyclohexane carboxylic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20N2O3S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[(3-cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H20N2O3S/c1-12-17(13-7-3-2-4-8-13)16(11-21)19(26-12)22-18(23)14-9-5-6-10-15(14)20(24)25/h2-4,7-8,14-15H,5-6,9-10H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
MWRWKYCNJYRWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCCC2C(=O)O)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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